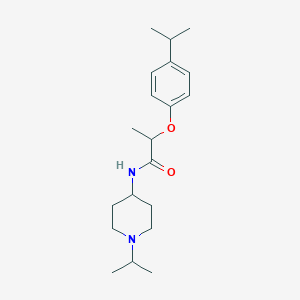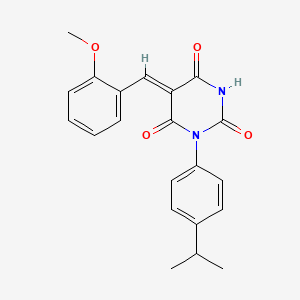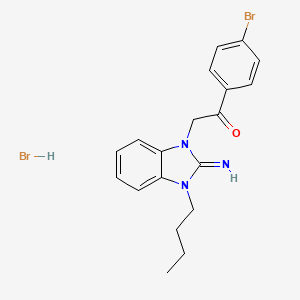
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as IPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. In neurodegenerative disease research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to reduce oxidative stress and inflammation. In pain management research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.
Zukünftige Richtungen
For research include investigating its pharmacokinetics and pharmacodynamics, optimizing its chemical structure for improved efficacy and safety, and conducting clinical trials to determine its safety and efficacy in humans. Additionally, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide could be used as a starting point for the development of new compounds with similar or improved therapeutic properties.
Synthesemethoden
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is synthesized through a multi-step process starting with the reaction of 4-isopropylphenol with 1-bromopropane to form 2-(4-isopropylphenoxy)propane. This intermediate is then reacted with 1-isopropyl-4-piperidone to form 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and pain management. In cancer research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to inhibit the growth of cancer cells and induce cell death. In neurodegenerative disease research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied for its potential to protect against oxidative stress and inflammation, which are major contributors to the development of these diseases. In pain management research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic properties.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)17-6-8-19(9-7-17)24-16(5)20(23)21-18-10-12-22(13-11-18)15(3)4/h6-9,14-16,18H,10-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRZCFXLLCPJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol](/img/structure/B5134357.png)



![N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5134388.png)
![2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5134393.png)
![5-bromo-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5134396.png)

![N-(2-methoxyethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134401.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B5134409.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B5134418.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5134428.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)